molecular formula C19H28N2O4 B2524815 Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921778-01-0

Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2524815
CAS No.: 921778-01-0
M. Wt: 348.443
InChI Key: MZDCXLDCLKIQHX-UHFFFAOYSA-N
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Description

Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a heterocyclic compound featuring a benzo[b][1,4]oxazepin core modified with a carbamate ester at position 7 and an isopentyl (3-methylbutyl) group at position 3. This compound belongs to a class of molecules explored for pharmacological applications, particularly in central nervous system (CNS) modulation and enzyme inhibition, owing to its structural resemblance to bioactive oxazepine derivatives .

Properties

IUPAC Name

ethyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-6-24-18(23)20-14-7-8-16-15(11-14)21(10-9-13(2)3)17(22)19(4,5)12-25-16/h7-8,11,13H,6,9-10,12H2,1-5H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDCXLDCLKIQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, discussing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H32N2O5C_{25}H_{32}N_{2}O_{5}, with a molecular weight of approximately 440.5 g/mol. The compound features a unique structural combination of an oxazepine core and an isopentyl side chain, which may influence its biological interactions.

Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₃N₂O₄
Molecular Weight440.5 g/mol
Structural FeaturesOxazepine core, Isopentyl group

Research indicates that this compound may exhibit various biological activities through interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor binding, which can lead to therapeutic effects.

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may possess anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The presence of specific functional groups may confer antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both bacterial strains.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other oxazepine derivatives:

Compound NameBiological ActivityReference
N-(5-isopentyl-3,3-dimethyl)-benzenesulfonamidePotential kinase inhibitor
Ethyl 2-(2-methyl)-benzoxazepineAnticancer properties
N-(5-methyl)-oxazepine derivativeAntimicrobial properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzo[b][1,4]oxazepin scaffold or analogous carbamate/ester functionalities. Key differences in substituents, molecular properties, and reported activities are highlighted.

Tert-Butyl Carbamate Analogs

  • (S)-tert-butyl (5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate ():
    • Substituents : Tert-butyl carbamate at position 3, methyl group at position 4.
    • Molecular Weight : 292.33 g/mol.
    • Key Difference : The tert-butyl group enhances steric bulk and lipophilicity compared to the ethyl carbamate in the target compound. This may influence solubility and metabolic stability .

Isobutyl-Substituted Derivatives

  • N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide (): Substituents: Isobutyl group at position 5, 2-methylbenzamide at position 5. Molecular Weight: 380.5 g/mol. Key Difference: Replacement of the ethyl carbamate with a benzamide moiety alters hydrogen-bonding capacity and target selectivity. The isobutyl group (vs.

Ethyl Carbamate/Benzoate Derivatives

Compounds from (e.g., I-6230, I-6473) share the ethyl ester/carbamate motif but lack the oxazepin core:

  • I-6230: Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate.
  • I-6473 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate.
  • Comparison : These molecules exhibit phenyl-ester scaffolds with pyridazine or isoxazole substituents. Unlike the target compound, they lack the fused oxazepin ring, resulting in distinct conformational dynamics and likely divergent pharmacological targets (e.g., kinase inhibition vs. CNS activity) .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Notable Properties
Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-...carbamate (Target) Benzo[b][1,4]oxazepin Ethyl carbamate (7), isopentyl (5) ~380 (estimated) High lipophilicity, rigid scaffold
(S)-tert-butyl (5-methyl-4-oxo-...carbamate Benzo[b][1,4]oxazepin Tert-butyl carbamate (3), methyl (5) 292.33 Enhanced steric bulk
N-(5-isobutyl-3,3-dimethyl-4-oxo-...2-methylbenzamide Benzo[b][1,4]oxazepin 2-methylbenzamide (7), isobutyl (5) 380.5 Amide-mediated H-bonding
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) Phenyl-benzoate 3-methylisoxazole, phenethoxy ~341 (estimated) Isoxazole-driven electron effects

Pharmacological and Physicochemical Implications

  • Bioactivity : Carbamate esters (as in the target) are generally more hydrolytically stable than tert-butyl carbamates but less stable than benzamides, influencing pharmacokinetic profiles .
  • Target Selectivity : The oxazepin core’s rigidity may favor binding to enzymes or receptors requiring planar aromatic interactions, contrasting with flexible phenyl-ester derivatives () .

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